7-Fluoro-D-tryptophan
Description
Significance of Non-Canonical Amino Acids in Biological Research
The twenty canonical amino acids that form the basis of natural proteins offer a finite chemical repertoire. The introduction of non-canonical amino acids (ncAAs) into proteins represents a significant expansion of this chemical toolkit, enabling researchers to overcome the limitations of the natural genetic code. wiley.com The strategic incorporation of ncAAs allows for the creation of peptides and proteins with novel functions, enhanced stability, and tailored properties. wiley.comnih.gov This field, often termed "protein medicinal chemistry," uses ncAAs to introduce atomic-level changes that can dramatically enhance the therapeutic properties of proteins. nih.gov
The biosynthesis of proteins containing ncAAs can be achieved through various methods, including the use of auxotrophic strains or, more precisely, through genetic code expansion (GCE). mdpi.comacs.org GCE utilizes engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs to incorporate a specific ncAA in response to a reassigned codon, such as the amber stop codon (UAG). acs.organu.edu.au This technology has permitted the insertion of over 200 different ncAAs into proteins, equipping them with diverse functional groups like ketones, alkynes, and azides for bio-orthogonal reactions. preprints.org The use of ncAAs is fundamental to advancing basic research and holds considerable potential for developing new biological therapeutics, from precisely defined protein conjugates to cell-based therapies. nih.gov
Overview of Tryptophan Analogue Research in Protein Science
Tryptophan is a unique amino acid due to its indole (B1671886) side chain, which participates in a wide array of noncovalent interactions, including hydrophobic, electrostatic, π-π stacking, and cation-π interactions. cambridge.orgtum.de These interactions are crucial for protein folding and stability, as well as for molecular recognition events at protein-ligand interfaces. tum.demdpi.com Consequently, tryptophan is an attractive target for modification, and its analogues are invaluable tools for studying protein structure and function. tum.de
Fluorinated tryptophan analogues, such as 4-, 5-, 6-, and 7-fluorotryptophan, are particularly useful. dal.ca Replacing a hydrogen atom with a fluorine atom is a conservative substitution in terms of size and hydrophobicity, thus minimizing structural perturbations to the protein. anu.edu.aunih.gov However, this substitution significantly alters the electronic properties of the indole ring, which can be exploited for various spectroscopic applications. anu.edu.au For instance, the ¹⁹F nucleus has 100% natural abundance and is absent in biological macromolecules, providing a clean background for ¹⁹F NMR studies of protein conformation, dynamics, and ligand binding. anu.edu.auacs.org While 5-fluorotryptophan (B555192) is widely used as a dual fluorescence and NMR probe, 7-fluorotryptophan has distinct properties, including a significantly quenched fluorescence that makes it a unique tool for specific applications. nih.govresearchgate.net
Historical Context of Halogenated Tryptophans as Biochemical Probes
The use of halogenated amino acids as biochemical tools has a rich history, initially driven by the discovery of naturally occurring halogenated compounds in marine organisms. encyclopedia.pub Various bromotryptophans, for example, were identified in peptides isolated from marine sponges, where they were found to be the result of post-translational modifications. encyclopedia.pub These natural products and their potent bioactivities spurred interest in using halogenated tryptophans for structure-activity relationship studies. encyclopedia.pub
While early research focused on bromo- and chloro-tryptophans, the unique properties of fluorine led to its emergence as a powerful probe for biophysical studies. encyclopedia.pub The development of methods to biosynthetically incorporate fluorinated amino acids into proteins opened new avenues for protein engineering and analysis. chemicalbook.com The use of fluorinated tryptophans, including 7-fluorotryptophan, as internal probes for ¹⁹F-NMR studies has become a key technique for investigating protein structure, ligand interactions, and conformational changes with high sensitivity and site-specificity. anu.edu.aunih.govencyclopedia.pub More recently, the development of specific tryptophan halogenase enzymes has enabled the regioselective halogenation of tryptophan residues, further expanding the toolbox for modifying peptides and proteins. mdpi.com
Data Tables
Table 1: Physicochemical Properties of 7-Fluoro-D-tryptophan
This table outlines the key computed properties of the this compound molecule.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | nih.gov |
| CAS Number | 138514-98-4 | nih.gov |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | nih.gov |
| Molecular Weight | 222.22 g/mol | nih.gov |
| Monoisotopic Mass | 222.08045576 Da | nih.gov |
| Topological Polar Surface Area | 79.1 Ų | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Table 2: Comparison of Fluorinated Tryptophan Analogues
This table compares different positional isomers of fluorotryptophan that are commonly used in protein research.
| Compound | Key Characteristic/Application | Reference |
| 4-Fluorotryptophan | Exhibits quenched fluorescence. researchgate.net Used in ¹⁹F NMR studies. dal.ca | dal.caresearchgate.net |
| 5-Fluorotryptophan | Widely used dual fluorescence and ¹⁹F NMR probe. nih.gov | nih.gov |
| 6-Fluorotryptophan | Possesses fluorescence quantum yield similar to natural tryptophan. researchgate.net Used in ¹⁹F NMR. dal.ca | dal.caresearchgate.net |
| 7-Fluorotryptophan | Exhibits significantly reduced fluorescence. researchgate.net Used as a sensitive ¹⁹F NMR probe anu.edu.au and has shown unusual photoreactivity. nih.gov | anu.edu.aunih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313642 | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138514-98-4 | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138514-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tryptophan, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Fluoro D Tryptophan and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes to achieve specific transformations, often under mild reaction conditions. These approaches are particularly advantageous for creating chiral molecules like 7-Fluoro-D-tryptophan with high enantiomeric purity.
Enzymatic Optical Resolution Techniques for Enantiopure D-Tryptophan Derivatives
Enzymatic optical resolution is a classic and effective method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer.
For instance, D-aminoacylase has been successfully used for the convenient synthesis of 6'- and 7'-bromo-D-tryptophan. researchgate.net This process starts with the corresponding racemic N-acetyl-bromo-dl-tryptophan. The D-aminoacylase selectively hydrolyzes the N-acetyl group from the D-enantiomer, yielding the desired D-amino acid, which can then be separated from the unreacted N-acetyl-L-tryptophan. researchgate.net While this specific example addresses bromo-derivatives, the principle is applicable to fluorinated analogs.
Another approach involves ultrafiltration using a chiral selector in solution, such as bovine serum albumin (BSA). This method has been demonstrated for the optical resolution of racemic tryptophan. The separation is based on the differential binding affinity of the D- and L-enantiomers to the chiral selector, leading to the enrichment of one enantiomer in the permeate during ultrafiltration. The effectiveness of this separation is highly dependent on factors like pH, with maximum selectivity observed around pH 9.0–9.2.
| Parameter | Effect on Enantiomeric Enrichment (%ee) | Optimal Condition/Observation |
|---|---|---|
| pH | Strongly pH-dependent | Maximum selectivity at pH 9.0–9.2 |
| BSA Concentration | %ee increases with BSA content in the feed | Higher selector concentration leads to better separation |
| Racemic Tryptophan Concentration | Higher optical purity at lower initial concentrations | Increased substrate can lead to decreased purity |
Tryptophan Synthase-Mediated Syntheses of Halogenated Tryptophans
Tryptophan synthase (TrpS), an enzyme that catalyzes the final steps in tryptophan biosynthesis, has emerged as a powerful biocatalyst for synthesizing non-canonical amino acids. nih.govwikipedia.org The β-subunit of the enzyme (TrpB) is particularly useful, as it catalyzes the condensation of indole (B1671886) or its analogs with L-serine to form L-tryptophan derivatives. nih.govwikipedia.org
The native TrpS complex has a broad specificity for indole analogues, allowing for the synthesis of various substituted tryptophans, including halogenated versions. nih.govresearchgate.net Engineered variants of the TrpB subunit have shown enhanced activity and a broader substrate scope, enabling the synthesis of a wide array of tryptophan analogs with substituents at different positions on the indole ring. acs.org For example, engineered TrpB variants have been used to produce 5-bromo-7-fluoro-tryptophan, demonstrating the enzyme's capability to handle polysubstituted indoles. acs.org This enzymatic reaction typically starts from a substituted indole (e.g., 7-fluoroindole) and L-serine, producing the corresponding L-amino acid. nih.gov
| Substrate (Indole Analog) | Product (Tryptophan Analog) | Reference |
|---|---|---|
| 5,6-dichloroindole | 5,6-dichloro-L-tryptophan | acs.org |
| 5-bromo-7-fluoroindole | 5-bromo-7-fluoro-L-tryptophan | acs.org |
| 5-chloro-7-iodoindole | 5-chloro-7-iodo-L-tryptophan | acs.org |
Strategies for Stereoinversion of L- to D-Enantiomers
Since many enzymatic syntheses, like those using tryptophan synthase, yield the L-enantiomer, efficient methods for inverting the stereochemistry to the desired D-form are crucial. acs.org Biocatalytic stereoinversion offers a direct route to D-amino acids from their L-counterparts.
One powerful strategy involves a fungal single-module nonribosomal peptide synthetase (NRPS), IvoA, which catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion. escholarship.org This enzyme has been used to generate various substituted D-tryptophan analogs with high enantiomeric excess. escholarship.org
Another effective approach is a one-pot biocatalytic cascade that achieves dynamic stereoinversion. This system can utilize an L-amino acid oxidase (L-AAO), such as RebO from Lechevalieria aerocolonigenes, which specifically oxidizes the L-enantiomer to the corresponding α-keto acid. acs.orgnih.gov In the presence of a non-selective reducing agent like ammonia-borane, the intermediate α-keto acid is reduced back to the racemic amino acid. The continuous oxidation of the L-enantiomer drives the reaction towards the D-enantiomer, resulting in high enantiomeric excess (>95% ee for 7-halotryptophan derivatives). acs.org This method has been successfully applied to a range of halotryptophans. acs.orgnih.gov
A three-enzyme system has also been developed, coupling the synthesis of L-tryptophan derivatives from indoles by tryptophan synthase with a stereoinversion cascade. nih.gov This cascade uses an L-amino acid deaminase for oxidative deamination of the L-enantiomer, followed by transamination by an engineered, stereoselective D-aminotransferase to produce the D-amino acid. acs.orgnih.gov
Chemical Synthesis Pathways
Purely chemical synthesis provides an alternative and often more flexible route to this compound and its derivatives, allowing for a broader range of modifications and the incorporation of isotopic labels.
Regioselective Indole Alkylation Routes
A significant challenge in the chemical synthesis of substituted tryptophans is the regioselective functionalization of the indole ring. One established method involves a two-step approach starting from unprotected bromoindoles. researchgate.net In this route, an indole nucleophile is prepared and reacted with a cyclic sulfamidate derived from enantiopure D-serine. This reaction forms the desired halogenated D-tryptophan with complete regioselectivity. researchgate.net
More modern approaches utilize transition-metal catalysis. For example, a regioselective synthesis of non-canonical tryptophans has been reported via a Rhodium-catalyzed annulation between protected anilines and alkynyl chlorides derived from amino acid building blocks. princeton.edu This method allows for the synthesis of tryptophans with various substituents at the C4, C5, C6, and C7 positions of the indole ring. princeton.edu Another strategy involves the alkylation of the indole nitrogen first, followed by other transformations. The amino group of tryptophan can be protected, for instance with a Boc group, to direct the reactivity of the molecule during subsequent synthesis steps. nih.gov
Copper-Mediated Radiofluorination Methods for [18F]-Labeling
For applications in Positron Emission Tomography (PET), the incorporation of the positron-emitting isotope fluorine-18 (B77423) ([18F]) is required. Copper-mediated radiofluorination has become a robust method for labeling aromatic compounds, including tryptophan derivatives. nih.gov This technique is particularly valuable for introducing [18F] into electron-rich aromatic rings, which can be challenging with other methods. nih.gov
The synthesis of optically pure 4-, 5-, 6-, and 7-[18F]-Fluorotryptophan has been achieved using an alcohol-enhanced copper-mediated radiofluorination, with radiochemical yields ranging from 30% to 53%. researchgate.net These methods typically involve the reaction of a precursor molecule, such as an arylstannane or an aryl boronic acid/ester, with [18F]fluoride in the presence of a copper catalyst. acs.orgresearchgate.net The conditions for these reactions have been optimized to be fast and compatible with a range of substrates. acs.org For example, a copper-mediated radiofluorination of arylstannanes with [18F]KF can be achieved in as little as 5 minutes. acs.org
| Precursor Type | Catalyst/Reagents | Key Advantage | Reference |
|---|---|---|---|
| Aryl Boronic Acids/Esters | Cu(OTf)₂(py)₄ or in situ Cu(OTf)₂/pyridine | Effective for electron-rich aromatics | nih.gov |
| Arylstannanes | Cu(OTf)₂ / Pyridine / [18F]KF | Fast reaction times (e.g., 5 min) and applicable to clinical radiotracers | acs.org |
Preparation of Radiolabeling Precursors
The synthesis of precursors for the radiolabeling of this compound, particularly with the positron-emitting radionuclide fluorine-18 (¹⁸F), is a critical step for its use in Positron Emission Tomography (PET) imaging. Research has focused on creating stable precursors that allow for efficient and rapid incorporation of ¹⁸F in the final stages of synthesis.
One prominent method involves the use of boronic ester precursors. For the synthesis of 4-, 5-, 6-, and 7-[¹⁸F]fluorotryptophan derivatives, a common strategy begins with the corresponding iodinated or brominated tryptophan derivatives. The boronic ester group is introduced at the desired position on the indole ring through a Miyaura borylation reaction. To prevent side reactions during radiolabeling, the nitrogen atom on the indole ring is protected, often with a Boc (tert-butyloxycarbonyl) group, which mitigates the acidity of the N-H group. The subsequent radiofluorination is typically achieved using dry ¹⁸F-tetrabutylammonium fluoride (B91410) ([¹⁸F]TBAF) in a copper-catalyzed reaction. This process involves heating the precursor with [¹⁸F]TBAF, followed by a one-step deprotection to yield the final radiolabeled tryptophan analog. nih.gov
Another established protocol for preparing 4–7-[¹⁸F]Fluorotryptophans ([¹⁸F]FTrps) is through a modified alcohol-enhanced, copper-mediated radiofluorination. This method has demonstrated radiochemical yields ranging from 30–53%. acs.org These synthetic strategies are designed to be adaptable for automated radiosynthesis modules, which are essential for the clinical production of PET radiotracers.
The development of these precursors is crucial for advancing the use of fluorinated tryptophan analogs in medical imaging, allowing for the non-invasive study of tryptophan metabolism in various physiological and pathological states. acs.org
Enantioseparation and Purity Assessment Techniques
The biological activity of tryptophan analogs is highly dependent on their stereochemistry. Therefore, the development of robust analytical methods to separate and quantify the enantiomers of this compound is essential to ensure the enantiopurity of the compound for research and potential therapeutic applications. High-performance liquid chromatography (HPLC) with chiral stationary phases is a primary technique for this purpose.
Liquid Chromatography with Chiral Stationary Phases
The enantioseparation of fluorinated tryptophan analogs, including this compound, has been successfully achieved using liquid chromatography with macrocyclic glycopeptide-based chiral stationary phases (CSPs). mdpi.com These CSPs, such as those based on vancomycin, teicoplanin, and teicoplanin aglycone, are particularly effective for the resolution of amino acid enantiomers. mdpi.comnih.gov
Teicoplanin and teicoplanin aglycone have been identified as highly effective chiral selectors for the enantioseparation of various fluorinated tryptophans. mdpi.comnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which lead to differential retention of the D- and L-enantiomers. The use of core-shell particles for the stationary phase can further enhance separation efficiency by providing faster mass transfer. mdpi.com
Optimization of Chromatographic Conditions for Enantioresolution
The successful separation of this compound enantiomers is highly dependent on the optimization of chromatographic conditions. Key parameters that are manipulated include the mobile phase composition, additives, and temperature.
For fluorinated tryptophan analogs, reversed-phase conditions have been shown to be more effective than polar-ionic mode, which can result in asymmetric and broadened peaks. mdpi.com The choice of organic modifier in the mobile phase, such as methanol (B129727) or acetonitrile, significantly influences the separation. The different solvation abilities of these solvents can lead to marked differences in chromatographic performance. mdpi.com The addition of mobile-phase additives is also crucial for achieving baseline separation. mdpi.com
Under optimized conditions, baseline separation of fluorinated tryptophan enantiomers can be achieved in a short analysis time, often within 6 minutes. mdpi.com Studies on the effect of separation temperature have indicated that these separations are typically enthalpically driven. mdpi.com The development of these highly efficient enantioseparation methods is a prerequisite for controlling the enantiopurity during the synthesis of this compound and its derivatives. mdpi.com
Biochemical Applications and Mechanisms of 7 Fluoro D Tryptophan
Role as a Biochemical Probe in Protein Systems
Investigation of Protein Conformation and Dynamics
¹⁹F NMR spectroscopy is particularly well-suited for studying proteins labeled with 7-fluorotryptophan. The ¹⁹F nucleus has a 100% natural abundance and is absent in biological macromolecules, resulting in background-free spectra. anu.edu.au The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite reporter of conformational heterogeneity and dynamics. acs.organu.edu.au For instance, studies on flaviviral NS2B-NS3 proteases have utilized the site-specific incorporation of fluorotryptophan isomers, including 7-fluorotryptophan, to investigate conformational variations, such as the flipping of tryptophan indole (B1671886) side chains. acs.orgnih.gov These studies have revealed that such conformational changes are common in the unbound (apo) state of these enzymes and can be suppressed by the binding of an active-site inhibitor. acs.orgnih.gov
Furthermore, the use of 7-fluorotryptophan can help in understanding the allosteric responses within a protein. Computational analyses have been used to predict the inter-protomer allosteric communication between tryptophan residues in dimeric enzymes, providing insights into how changes in one part of the protein can affect distant regions. nih.gov
Exploration of Protein-Ligand Interactions
The sensitivity of the ¹⁹F chemical shift to changes in the local environment makes 7-fluorotryptophan an excellent probe for studying protein-ligand interactions. anu.edu.auacs.org Upon ligand binding, conformational changes often occur within the protein, which can be detected as changes in the ¹⁹F NMR spectrum of the incorporated 7-fluorotryptophan. bmglabtech.com This allows for site-selective monitoring of the protein's response to a ligand. anu.edu.auacs.org
A notable example is the study of the Zika virus NS2B-NS3 protease (ZiPro). anu.edu.auanu.edu.au By individually replacing each tryptophan residue with 7-fluorotryptophan, researchers were able to monitor the binding of an inhibitor. anu.edu.auanu.edu.au The addition of the inhibitor caused significant changes in the ¹⁹F NMR spectra of the 7-fluorotryptophan mutants, including chemical shift changes and signal broadening, indicating direct or allosteric effects of ligand binding at each tryptophan position. anu.edu.au This approach provides detailed, residue-specific information about the binding event. anu.edu.au
The strategy of using fluorotryptophan analogs has also been applied to membrane proteins. For example, mixtures of 5- and 7-fluorotryptophan were used to study the interaction of peptide ligands with the apelin receptor. researchgate.net The titration with different ligands resulted in site-specific changes in the ¹⁹F NMR peak intensities, demonstrating the ability to detect ligand-specific modulation of protein conformation. researchgate.net
Table 1: Research Findings on 7-Fluorotryptophan in Protein-Ligand Interactions
| Protein System | Method | Key Findings |
|---|---|---|
| Zika Virus NS2B-NS3 Protease | ¹⁹F NMR Spectroscopy | Site-specific incorporation of 7FTrp allowed for monitoring of inhibitor binding through changes in ¹⁹F chemical shifts and line broadening. anu.edu.au |
Analysis of Molecular Crowding Effects on Protein Fluorescence
Intrinsic tryptophan fluorescence is a widely used technique to study protein structure and dynamics. acs.org However, the cellular environment is highly crowded, and these crowded conditions can affect protein conformation and function. Synthetic crowding agents are often used to mimic the intracellular environment in vitro. acs.orgresearchgate.net
While direct studies focusing solely on 7-fluoro-D-tryptophan and molecular crowding are limited, the principles of tryptophan fluorescence quenching by crowding agents are relevant. The fluorescence of tryptophan is sensitive to its local environment, including the polarity and the presence of quenching molecules. acs.org Crowding agents can interact with tryptophan residues, leading to changes in their fluorescence properties. acs.orgresearchgate.net Understanding these interactions is crucial for accurately interpreting fluorescence data obtained in crowded conditions. acs.org
Studies have shown that both polymer and monomer crowders can impact tryptophan fluorescence intensity through different quenching mechanisms, including static, dynamic, and sphere-of-action models. acs.org The specific effects depend on the nature of the crowder and its interaction with the tryptophan residue. acs.org
Genetic Encoding and Site-Specific Incorporation into Proteins
Mutant Aminoacyl-tRNA Synthetase Systems for Selective Incorporation
A significant advancement in the use of 7-fluorotryptophan as a biochemical probe has been the development of methods for its site-specific incorporation into proteins. nih.govanu.edu.auacs.org This is achieved through genetic encoding, utilizing a mutant aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 7-fluorotryptophan and an orthogonal tRNA that reads through a nonsense codon, typically the amber stop codon (UAG). nih.govanu.edu.auacs.org
Researchers have successfully identified and engineered mutant pyrrolysyl-tRNA synthetase (PylRS) enzymes that are highly specific for 7-fluorotryptophan. anu.edu.auanu.edu.au These mutant synthetases can charge a corresponding tRNA with 7-fluorotryptophan, which is then delivered to the ribosome to be incorporated at the desired site in the protein sequence, as dictated by the position of the amber codon. anu.edu.auanu.edu.au This method allows for the production of proteins with a single, precisely placed 7-fluorotryptophan residue, minimizing structural perturbations and simplifying the analysis of ¹⁹F NMR spectra. anu.edu.au
The high specificity of the engineered aaRS is crucial to prevent the misincorporation of natural tryptophan or other amino acids at the target site. anu.edu.auanu.edu.au This has been demonstrated in the production of the Zika virus protease, where the site-specific incorporation of 7-fluorotryptophan was shown to be clean and efficient. anu.edu.auanu.edu.au
Table 2: Engineered Aminoacyl-tRNA Synthetase for 7-Fluorotryptophan Incorporation
| Synthetase System | Basis of Selection/Engineering | Target Protein for Demonstration |
|---|
Proteome-Wide Fluorotryptophan Substitution Strategies
In addition to site-specific incorporation, strategies for the global or proteome-wide substitution of tryptophan with fluorinated analogs have been developed. frontiersin.orgbiorxiv.orgresearchgate.net This is typically achieved through adaptive laboratory evolution (ALE) experiments with tryptophan-auxotrophic strains of bacteria, such as Escherichia coli. frontiersin.orgbiorxiv.orgresearchgate.net
In these experiments, the bacteria are cultured in a medium where tryptophan is replaced by a fluorinated indole, such as 7-fluoroindole (B1333265). frontiersin.orgbiorxiv.orgresearchgate.net The cells are forced to evolve mechanisms to convert the fluoroindole into the corresponding fluorotryptophan and incorporate it into their proteins in place of tryptophan. frontiersin.orgbiorxiv.orgresearchgate.net This approach allows for the study of the effects of global fluorotryptophan substitution on the entire proteome. frontiersin.org
Studies have shown that E. coli can adapt to utilize 7-fluoroindole for growth, leading to the proteome-wide incorporation of 7-fluorotryptophan. frontiersin.orgbiorxiv.orgresearchgate.net This represents a significant step towards understanding the adaptability of biological systems to unnatural building blocks and opens up possibilities for creating organisms with novel properties. frontiersin.org Proteomic analysis of such adapted strains can reveal the cellular responses to this widespread amino acid substitution, including changes in protein expression and metabolic pathways. nih.govbiorxiv.org
Impact of Fluorine Substitution on Protein Structure and Stability Perturbations
The introduction of fluorinated amino acids into proteins is a recognized strategy for modulating their properties, particularly thermal and proteolytic stability. nih.gov Fluorine, despite being only slightly larger than hydrogen in terms of van der Waals radius (1.35 Å vs. 1.2 Å), introduces significant changes in polarity and bond length (C-F bond ~1.4 Å vs. C-H bond ~1.0 Å). nih.gov The substitution of hydrogen with fluorine is often aimed at minimizing structural perturbations while introducing a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy or altering biochemical characteristics. acs.orgnih.gov
The impact of fluorination on protein stability is multifaceted and site-specific. Studies on various proteins have shown that extensive fluorination of hydrophobic core residues can enhance thermal stability. nih.gov This stabilization is thought to arise not from specific "fluorous" interactions, but rather from an increase in the buried hydrophobic surface area that accompanies the substitution of hydrocarbon side chains with larger fluorocarbon ones. nih.gov However, the effect is not universally stabilizing. For instance, substituting leucine (B10760876) with fluorinated analogues in the hydrophobic core of some antiparallel dimers resulted in decreased stability, attributed to changes in both hydrophobic volume and polarity. nih.gov
Computational and experimental studies on fluorinated amino acids show that the change in hydration free energy (ΔG_Hyd), a measure of hydrophobicity, is not simply proportional to the number of fluorine atoms. rsc.org The effect is a complex interplay between the increased surface area, which is unfavorable for hydration, and the potential for fluorine to engage in hydrogen bonding with water, which is favorable. rsc.org Therefore, the net impact of incorporating a this compound residue on a protein's structure and stability would depend heavily on its specific location, the surrounding microenvironment, and the balance of hydrophobic and electrostatic forces. nih.govnih.gov
Table 1: Effects of Fluorine Substitution on Protein Properties
| Protein/System Studied | Fluorinated Amino Acid | Key Findings | Reference(s) |
|---|---|---|---|
| De novo-designed coiled-coil proteins | Hexafluoroleucine | Increased thermal stability, attributed to increased buried hydrophobic surface area. | nih.gov |
| Antiparallel coiled-coil dimer | Fluorinated ethylglycine analogues | Decreased stability when substituted in the hydrophobic core. | nih.gov |
| Transthyretin (TTR) | 5-Fluorotryptophan (B555192) (5FW), 6-Fluorotryptophan (6FW) | Site-specific effects on stability; WT-5FW was kinetically more stable than WT-6FW, which aggregated more rapidly. | nih.gov |
| Cyclophilin A | 7-Fluorotryptophan | UV exposure at 282 nm caused defluorination and crosslinking to a nearby phenylalanine. | researchgate.net |
| General Amino Acids | Various fluorinated alkyl side chains | Changes in hydration free energy (hydrophobicity) are complex and not simply predicted by the number of fluorine atoms. | rsc.org |
Enzymatic Interaction Studies
Substrate Specificity of Tryptophan Metabolizing Enzymes
The enzymes that metabolize tryptophan often exhibit high substrate specificity, which can be altered by modifications to the tryptophan molecule, such as fluorination or changes in stereochemistry (L- vs. D-isomer).
Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine (B1673888) pathway, is highly specific for the L-isomer of tryptophan. pnas.org Studies on TDO from Xanthomonas campestris have shown it has robust activity towards L-tryptophan and 6-fluoro-L-tryptophan but is inactive towards D-tryptophan. pnas.org In fact, D-tryptophan acts as a weak competitive inhibitor of the enzyme. pnas.org This stereospecificity suggests that this compound would likely not be a substrate for TDO and may act as an inhibitor.
In contrast, indoleamine 2,3-dioxygenase (IDO), which catalyzes the same reaction as TDO, is known to have a broader substrate range, showing activity towards L-tryptophan, D-tryptophan, serotonin (B10506), and tryptamine, although its affinity for D-Trp is significantly lower than for L-Trp. pnas.org Studies on a derivative, 5-[¹⁸F]fluoro-α-methyl-tryptophan (5F-AMT), confirmed it is a substrate for the IDO1 enzyme. thno.org
For enzymes in the serotonin pathway, aromatic fluorine substituents have been shown to be well-tolerated by aromatic L-amino acid decarboxylase (AADC). nih.gov However, the initial and rate-limiting enzyme, tryptophan hydroxylase (Tph), adds a hydroxyl group specifically at the 5-position of the indole ring. thno.org The presence of a fluorine atom at this position may block this metabolic step, potentially redirecting the compound's metabolism. thno.org The specificity of Tph for a D-isomer like this compound is not well-documented but is expected to be low given the enzyme's natural substrate is L-tryptophan.
Other enzymes, such as L-tryptophan oxidase (VioA) from Chromobacterium violaceum, have also been studied. VioA shows activity with a range of tryptophan analogues, including 5-methyl-tryptophan and 6-fluoro-tryptophan. researchgate.netresearchgate.net This indicates a degree of promiscuity, although its interaction with this compound has not been specifically detailed.
Effects on Tryptophan Biosynthesis Enzymes (e.g., Anthranilate Phosphoribosyltransferase)
The tryptophan biosynthesis pathway is tightly regulated, often through feedback inhibition of its enzymes by the final product, L-tryptophan. Anthranilate phosphoribosyltransferase (PRT, or TrpD), which catalyzes the second step in the pathway, is a key regulatory point. tandfonline.comnih.gov
Studies on PRT from Brevibacterium flavum and Corynebacterium glutamicum show that the enzyme is inhibited by L-tryptophan but not by D-tryptophan, L-phenylalanine, or L-tyrosine. researchgate.net This stereospecificity of inhibition is a critical factor. The lack of inhibition by D-tryptophan suggests that this compound would also be unlikely to act as a feedback inhibitor of this enzyme.
However, halogenation of the indole ring can confer inhibitory properties. Research on C. glutamicum expressing PRT from E. coli revealed that both 7-bromo-L-tryptophan and 7-chloro-L-tryptophan inhibit the enzyme's activity. frontiersin.org The inhibition by 7-chloro-Trp was more pronounced than that by 7-bromo-Trp. frontiersin.org This demonstrates that halogen atoms at the 7-position of the L-isomer can interact with the enzyme's regulatory site. While the D-isomer was not tested, these findings open the possibility that the electronic effects of the fluorine atom in this compound could potentially influence the enzyme, though likely to a much lesser extent than its L-counterpart due to the enzyme's inherent stereoselectivity. researchgate.net
Table 2: Inhibition of Anthranilate Phosphoribosyltransferase (PRT/TrpD) by Tryptophan Analogs
| Enzyme Source | Inhibitor | Ki (Inhibitor Constant) / IC50 | Key Finding | Reference(s) |
|---|---|---|---|---|
| Brevibacterium flavum | L-Tryptophan | Ki = 0.26 mM | Tryptophan acts as a non-competitive inhibitor. | tandfonline.com |
| Corynebacterium glutamicum | L-Tryptophan | Ki = 0.83 mM | Enzyme is subject to feedback inhibition. | frontiersin.org |
| Corynebacterium glutamicum | 5-Methyl-L-tryptophan | Ki = 0.32 mM | Analogues can also inhibit the enzyme. | frontiersin.org |
| Corynebacterium glutamicum | 7-Bromo-L-tryptophan | Ki ≈ 0.1 mM | Halogenation at the 7-position confers inhibitory activity. | frontiersin.org |
| Corynebacterium glutamicum | 7-Chloro-L-tryptophan | Ki ≈ 0.06 mM | 7-Cl-Trp is a more potent inhibitor than 7-Br-Trp. | frontiersin.org |
| Brevibacterium flavum | D-Tryptophan | Not an inhibitor | The enzyme's regulatory site is stereospecific for the L-isomer. | researchgate.net |
Investigation of Enzyme Active Site Interactions
The interaction between a substrate and an enzyme's active site is governed by a precise combination of hydrogen bonds, electrostatic forces, hydrophobic interactions, and van der Waals forces. wikipedia.org The substitution of a hydrogen atom with fluorine in this compound introduces changes that can affect these interactions.
The active site of TDO, for example, recognizes L-tryptophan through a complex network of interactions. The substrate's carboxylate group forms bidentate ion-pair interactions with an arginine residue (Arg117), while the ammonium (B1175870) group interacts with a propionate (B1217596) side chain of the heme cofactor. pnas.org This precise arrangement is responsible for the enzyme's strict L-stereospecificity, and the D-isomer cannot be accommodated correctly for catalysis. pnas.org For an enzyme to interact with this compound, its active site would need to accommodate both the D-configuration and the fluorine atom at the 7-position.
The indole ring itself is typically held in place by van der Waals interactions with hydrophobic residues and hydrogen bonding. pnas.org The introduction of a highly electronegative fluorine atom at the 7-position alters the electronic distribution of the indole ring. This can modify the nature of π-stacking interactions with aromatic residues in the active site and change the strength of the hydrogen bond involving the indole N1-H group. pnas.orgacs.org
In studies of tryptophan synthase, the substrate is anchored in the active site by a network of hydrogen bonds, primarily with the phosphate (B84403) group. ebi.ac.uk For other enzymes, like VioA, structural analysis of the active site bound to various tryptophan analogues (including 4-fluoro- (B1141089) and 6-fluoro-tryptophan) shows how the enzyme pocket adapts to different substitutions on the indole ring. researchgate.net These studies provide a framework for understanding how the size and electronic properties of the fluorine in this compound would need to be sterically and electrostatically compatible with the specific architecture of an enzyme's active site to allow for binding. researchgate.netwikipedia.org
Tryptophan Metabolic Pathway Research in Preclinical Models
Visualization of Tryptophan Metabolism in Preclinical Models
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to visualize and quantify metabolic processes in vivo. Radiolabeled tryptophan analogues, particularly those labeled with fluorine-18 (B77423) (¹⁸F), are valuable tools for studying tryptophan metabolism in preclinical models of various diseases, including cancer and neurological disorders. acs.orgnih.gov
7-[¹⁸F]Fluoro-L-tryptophan (7-[¹⁸F]F-L-Trp) has emerged as a highly promising PET probe due to its high in vivo stability compared to other isomers like 4-, 5-, and 6-[¹⁸F]FTrps, which suffer from rapid defluorination. acs.orgresearchgate.net In preclinical studies using healthy rats, 7-[¹⁸F]F-L-Trp showed preferential uptake in serotonergic brain regions and the melatonin-producing pineal gland, indicating its utility for imaging the serotonin pathway. acs.orgresearchgate.net
Further research in a unilateral 6-OHDA rat model of Parkinson's disease demonstrated the versatility of 7-[¹⁸F]F-L-Trp. nih.gov The tracer detected alterations in both the serotonin/melatonin (B1676174) and kynurenine metabolic pathways. Increased tracer uptake was observed at the site of the neuroinflammatory lesion, likely reflecting kynurenine pathway activity, while changes in the pineal gland pointed to altered melatonin synthesis. nih.gov This suggests the tracer can visualize pathologic changes related to neurodegenerative processes. nih.gov
In cancer research, 7-[¹⁸F]F-L-Trp has shown significant accumulation in various tumor xenografts in a chick embryo model, highlighting its potential for imaging tumor-related tryptophan metabolism, which is often upregulated via the kynurenine pathway. acs.org
It is important to note that these visualization studies have utilized the L-isomer of 7-[¹⁸F]fluorotryptophan. The metabolic fate of the D-isomer is expected to be different. For instance, studies with 5-[¹⁸F]FTrp showed that the L-isomer led to high bone uptake, indicative of defluorination, while the D-isomer did not, suggesting distinct metabolic processing and stability. nih.gov Therefore, while 7-[¹⁸F]fluoro-L-tryptophan is a validated tool for imaging tryptophan metabolic pathways, the behavior and visualization capacity of 7-[¹⁸F]fluoro-D-tryptophan in preclinical models would require separate investigation.
Table 3: Preclinical Visualization of Tryptophan Metabolism with 7-[¹⁸F]Fluorotryptophan
| Tracer | Preclinical Model | Key Findings | Application/Pathway Imaged | Reference(s) |
|---|---|---|---|---|
| 7-[¹⁸F]F-L-Trp | Healthy Rats | High in vivo stability; clear delineation of serotonergic areas and pineal gland. | Serotonin/Melatonin Pathway | acs.orgresearchgate.net |
| 7-[¹⁸F]F-L-Trp | Chick Embryo CAM Model | Accumulation in various tumor xenografts (e.g., glioblastoma, prostate cancer). | Tumor Tryptophan Metabolism (likely Kynurenine Pathway) | acs.org |
| 7-[¹⁸F]F-L-Trp | 6-OHDA Rat Model (Parkinson's) | Increased uptake at inflammatory lesion site; altered uptake in pineal gland. | Kynurenine and Serotonin/Melatonin Pathways | nih.gov |
| 4/5/6-[¹⁸F]F-L-Trps | Healthy Rats | Suffered from rapid in vivo defluorination, limiting their utility. | General Tryptophan Metabolism | acs.org |
Serotonin Synthesis Pathway Studies
This compound, particularly its radiolabeled isotopologue 7-[¹⁸F]fluorotryptophan (7-[¹⁸F]FTrp), serves as a valuable probe for investigating the serotonin synthesis pathway in vivo using Positron Emission Tomography (PET). acs.orgfz-juelich.de Serotonin, a critical neurotransmitter, is synthesized from the essential amino acid L-tryptophan. sigmaaldrich.com The process begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step. sigmaaldrich.comresearchgate.net Subsequently, 5-HTP is decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT). nih.govmdpi.com
Research has demonstrated that 7-[¹⁸F]FTrp is a stable tracer that can cross the blood-brain barrier and accumulate in serotonergic regions of the brain. acs.orgresearchgate.net This allows for the non-invasive visualization and quantification of tryptophan metabolism within this specific pathway. In preclinical studies, such as those involving rat models of Parkinson's disease, PET imaging with 7-[¹⁸F]FTrp has been used to detect changes in serotonin synthesis. nih.gov A significant finding in these studies was that decreased uptake of the tracer in the dorsal hippocampus correlated with the severity of dopamine (B1211576) depletion, indicating that the tracer reflects reduced serotonin synthesis in this brain region. nih.gov This application underscores the utility of this compound as a tool to study pathological alterations in the serotonergic system associated with neurodegenerative diseases. fz-juelich.denih.gov
Melatonin Synthesis Pathway Investigations
The melatonin synthesis pathway is intricately linked to the serotonin pathway, as serotonin serves as the direct precursor for melatonin. nih.govpnas.org This synthesis occurs primarily in the pineal gland, where serotonin is converted first to N-acetylserotonin and then to melatonin. mdpi.comwikipedia.org Given this direct metabolic relationship, tools used to study serotonin synthesis are often applicable to investigations of melatonin production.
The PET tracer 7-[¹⁸F]FTrp has been shown to accumulate significantly in the melatonin-producing pineal gland in animal models. acs.orgnih.govresearchgate.net This specific uptake allows researchers to monitor the metabolic activity of this gland and, by extension, the melatonin synthesis pathway. fz-juelich.de In studies using a unilateral 6-OHDA rat model of Parkinson's disease, 7-[¹⁸F]FTrp-PET scans revealed a significant increase in tracer uptake in the pineal gland. nih.gov This increased accumulation was correlated with the severity of dopamine depletion, providing in vivo evidence that melatonin synthesis is upregulated in this specific disease model. nih.gov These findings demonstrate that this compound is a potent tool for investigating dynamic changes in the melatonin synthesis pathway in response to pathological conditions.
Kynurenine Pathway Modulation and Visualization
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its metabolism. mdpi.comresearchgate.net This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. wikipedia.orgrug.nl The kynurenine pathway is of significant interest due to its role in immunity and the neuroactive properties of its metabolites. rug.nlimrpress.com
Unlike tryptophan itself, 7-fluorotryptophan is not a substrate for the primary enzymes IDO or TDO; instead, it has been found to act as an inhibitor of both. mdpi.com This inhibitory characteristic makes it a tool for modulating the pathway. Furthermore, its radiolabeled form, 7-[¹⁸F]FTrp, is used to visualize the pathway's activity, especially under conditions of immune activation or inflammation. fz-juelich.denih.gov For example, in animal models of Parkinson's disease, PET imaging showed a marked increase in 7-[¹⁸F]FTrp uptake at the site of the neurotoxic lesion. nih.gov This localized accumulation was correlated with neuroinflammation, suggesting that the tracer's uptake reflects kynurenine pathway activity associated with inflammatory processes. nih.gov This dual ability to both modulate and visualize the kynurenine pathway highlights the compound's significance in studying neuroinflammatory and neurodegenerative disorders.
| Enzyme | Pathway | Interaction with 7-Fluorotryptophan | Reference |
|---|---|---|---|
| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine | Inhibitor, not a substrate | mdpi.com |
| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine | Inhibitor, not a substrate | mdpi.com |
| Tryptophan hydroxylase (TPH) | Serotonin | Traced by 7-[¹⁸F]FTrp uptake | nih.gov |
Influence on Tryptophan Degradation Pathways
Tryptophan degradation is primarily divided into two main routes: the major kynurenine pathway and the minor serotonin/melatonin synthesis pathway. nih.govnih.gov The balance between these pathways is critical for physiological and neurological health. This compound, and specifically its radiolabeled form 7-[¹⁸F]FTrp, has emerged as a unique and powerful tool for the simultaneous in vivo assessment of these competing metabolic pathways. fz-juelich.denih.gov
A key advantage of 7-[¹⁸F]FTrp is its high metabolic stability in vivo compared to other fluorinated tryptophan analogs, which can undergo rapid defluorination. acs.orgresearchgate.net This stability ensures that the tracer accurately reflects tryptophan metabolism. Preclinical research has effectively used 7-[¹⁸F]FTrp to detect simultaneous, yet distinct, alterations in all three major tryptophan metabolic branches within a single disease model. nih.gov By measuring the differential uptake of the tracer in specific brain regions—the hippocampus for serotonin synthesis, the pineal gland for melatonin synthesis, and inflamed tissues for kynurenine pathway activity—researchers can create a detailed map of how tryptophan degradation is altered by disease. nih.gov This capability allows for a comprehensive understanding of the complex interplay between these pathways and their collective contribution to pathophysiology.
| Brain Region/Site | Observed Tracer Uptake | Interpreted Pathway Activity | Reference |
|---|---|---|---|
| Dorsal Hippocampus | Decreased | Reduced Serotonin Synthesis | nih.gov |
| Pineal Gland | Increased | Increased Melatonin Synthesis | nih.gov |
| 6-OHDA Injection Site (Lesion) | Increased | Increased Kynurenine Pathway Activity (Neuroinflammation) | nih.gov |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The 19F nucleus possesses favorable properties for NMR spectroscopy, including 100% natural abundance and a wide chemical shift range, making it highly sensitive to its local environment. anu.edu.au The absence of fluorine in naturally occurring biological macromolecules ensures that 19F NMR spectra of labeled proteins are free from background signals. anu.edu.au
The 19F chemical shift of 7-fluorotryptophan (7F-Trp) is exceptionally sensitive to changes in its chemical surroundings, making it an excellent reporter for monitoring protein conformation and ligand interactions. anu.edu.au Studies have shown that the 19F chemical shifts of fluorotryptophan isomers can vary by up to 6 ppm between different protein environments, a significantly larger variation than that observed for the corresponding protons in natural tryptophan. anu.edu.au Among various fluorotryptophan isomers, 7F-Trp exhibits the most distinct and upfield-shifted chemical shift range, making it easily resolvable in 1D 19F NMR spectra. dal.ca
This high sensitivity allows for the site-selective monitoring of a protein's response to ligand binding. nih.gov For instance, when 7-fluoro-L-tryptophan was incorporated at specific sites in the Zika virus NS2B-NS3 protease (ZiPro), the 19F NMR spectra showed single resonances between -131 and -135 ppm. anu.edu.au The addition of an inhibitor caused site-specific changes in the 19F signals, demonstrating the utility of 7F-Trp in tracking ligand-induced conformational adjustments. anu.edu.aunih.gov In some cases, the incorporation of 7F-Trp revealed pre-existing conformational heterogeneity in proteins, with minor peaks appearing in the NMR spectrum that were not easily detectable by other methods. anu.edu.au This ability to detect minor conformational species is a key advantage of using 7F-Trp as an NMR probe. anu.edu.au
Table 1: Representative 19F NMR Chemical Shifts for 7-Fluoro-L-tryptophan in Proteins
| Protein Context | Condition | 19F Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Zika Virus NS2B-NS3 Protease (various mutants) | Apo (inhibitor-free) | -131 to -135 | anu.edu.au |
| Apelin Receptor (AR) fragment | Micellar Environment | Distinct upfield range, >9 ppm upfield of 5F-Trp | dal.ca |
| Cyclophilin A (CypA) | Before UV radiation | -54.26 | researchgate.net |
| Cyclophilin A (CypA) | After UV radiation (free fluoride) | -41.71 | researchgate.net |
NMR spectroscopy has been instrumental in identifying novel protein structures formed as a result of 7F-Trp's unique photoreactivity. nih.govacs.org In a remarkable discovery, researchers found that incorporating 7-fluoro-L-tryptophan into the protein cyclophilin A (CypA) led to the formation of a previously unknown protein crosslink upon UV irradiation. nih.govresearchgate.net
The combination of NMR and mass spectrometry was crucial for determining the chemical nature and three-dimensional structure of this modification. nih.govacs.org One-dimensional 19F NMR spectra provided direct evidence of photoinduced defluorination, showing a significant decrease in the original 19F signal from 7F-Trp and the appearance of a new resonance corresponding to a free fluoride (B91410) ion. researchgate.net Further structural analysis using multidimensional NMR techniques allowed for the complete characterization of the modified protein, revealing an unprecedented covalent crosslink between the tryptophan at position 121 and a nearby phenylalanine at position 60 (a Phe-Trp crosslink). nih.govacs.org The atomic coordinates and NMR restraints for this novel crosslinked protein structure have been deposited in the Protein Data Bank and the Biological Magnetic Resonance Data Bank. acs.org
Fluorescence Spectroscopy Investigations
While an effective NMR probe, 7F-Trp also possesses unique photophysical properties that set it apart from canonical tryptophan and other fluorinated analogues. These properties can be harnessed for fluorescence-based studies of protein structure and function.
Free 7F-Trp in aqueous solution is considered virtually non-fluorescent at room temperature, exhibiting a dramatically reduced quantum yield compared to natural tryptophan. researchgate.netnih.gov The incorporation of 7F-Trp into a protein, such as in 7F-Trp-CypA, consequently leads to an almost complete quenching of the intrinsic protein fluorescence in the typical tryptophan emission range. researchgate.netnih.gov This fluorescence silencing is a characteristic feature shared with 4-fluorotryptophan. nih.gov
However, the photoreactivity of 7F-Trp can lead to the generation of a new, highly fluorescent species. nih.govresearchgate.net Upon UV exposure, the 7F-Trp incorporated into CypA is transformed into a novel fluorophore. nih.gov This new species, identified as the Phe-Trp crosslink, is intensely fluorescent, possessing a large quantum yield of approximately 0.40 and a fluorescence lifetime of 2.38 ns. nih.govacs.org This quantum yield is significantly higher than that of either natural tryptophan (η ≈ 0.13) or phenylalanine (η ≈ 0.024) alone. nih.gov
Table 2: Photophysical Properties of 7F-Trp and its Photo-product in Cyclophilin A
| Species | Condition | Fluorescence | Quantum Yield (η) | Fluorescence Lifetime (τ) | Reference |
|---|---|---|---|---|---|
| 7F-Trp-CypA | Pre-UV Exposure | Negligible / Quenched | Very Low | Not Reported | researchgate.netnih.gov |
| Crosslinked-CypA | Post-UV Exposure | Brightly Fluorescent | ~0.40 | 2.38 ns | nih.govacs.org |
| Tryptophan (for comparison) | Free in solution | Fluorescent | ~0.13 | Not Reported in this context | nih.gov |
The formation of the highly fluorescent species from 7F-Trp-containing proteins is initiated by UV light. nih.gov The proposed mechanism involves a photoinduced nucleophilic attack on the C7 position of the fluorinated indole (B1671886) ring in its excited state. nih.gov In the context of the CypA protein, UV radiation at 282 nm excites the 7F-Trp residue (W121). nih.govacs.org This excitation facilitates a nucleophilic attack by the phenyl group of a spatially proximal phenylalanine residue (F60), leading to the displacement of the fluorine atom and the formation of a covalent C-C bond between the two aromatic rings. nih.gov
This process results in the generation of the brightly fluorescent Phe-Trp crosslinked fluorophore. nih.govresearchgate.net Concurrently, a water molecule can also act as a nucleophile, attacking the C7 position to produce 7-hydroxy-tryptophan (7OH-Trp), a process verified experimentally with free 7F-Trp in solution. nih.gov However, since 7OH-Trp is non-fluorescent in aqueous solution, it is not the source of the observed high fluorescence in the protein. nih.gov
The fluorescence properties of 7F-Trp are sensitive to the polarity and nature of the surrounding solvent, though its behavior differs from that of canonical tryptophan. researchgate.netdoaj.org The fluorescence intensity of both Trp and 7F-Trp decreases in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP) compared to ethanol (B145695) (ETH). researchgate.netresearchgate.net However, the decrease is less pronounced for 7F-Trp, and its emission peak maxima are blue-shifted (shifted to shorter wavelengths). researchgate.netresearchgate.net
Furthermore, the trend of the excited-state lifetime of 7F-Trp in these fluorinated alcohols is opposite to that of tryptophan, suggesting that the interactions between 7F-Trp and the solvents are different. researchgate.netdoaj.org While the excited-state lifetime of tryptophan is primarily controlled by solvent polarity, the behavior of 7F-Trp is influenced by weak interactions between its fluorine atom and the fluorine and hydroxyl groups of the fluorinated solvents. doaj.orgevidentscientific.com This distinct response to solvent environment highlights the role of the fluorine atom in modulating the photophysical properties of the tryptophan chromophore. doaj.org
Table 3: Summary of Solvent Effects on Tryptophan vs. 7-Fluorotryptophan Fluorescence
| Property | Solvent Change | Tryptophan (Trp) | 7-Fluorotryptophan (7F-Trp) | Reference |
|---|---|---|---|---|
| Fluorescence Intensity | ETH → TFE/HFIP | Decreases | Decreases (less than Trp) | researchgate.netresearchgate.net |
| Emission Peak | ETH → TFE/HFIP | - | Blue-shifted | researchgate.netresearchgate.net |
| Excited-State Lifetime Trend | In fluorinated alcohols | Controlled by solvent polarity | Opposite trend to Trp; influenced by F-solvent interactions | researchgate.netdoaj.org |
Mass Spectrometry for Structural Elucidation of Modified Proteins
Mass spectrometry (MS) is an indispensable tool for the structural analysis of proteins, capable of providing precise molecular weight measurements and detailed structural information through fragmentation analysis. mdpi.com This technique has been crucial in characterizing proteins modified with or by 7-fluorotryptophan.
A significant application of MS has been in the detailed structural elucidation of a novel, photo-induced crosslink in cyclophilin A containing 7F-Trp. nih.gov Upon UV irradiation, the incorporated 7F-Trp was found to defluorinate and form a covalent bond with a neighboring phenylalanine residue. nih.govebi.ac.uk Mass spectrometry, in conjunction with NMR spectroscopy, was essential in identifying the precise chemical nature of this previously unknown Phe-Trp crosslink. nih.gov
MS is also routinely used to verify the successful and site-specific incorporation of noncanonical amino acids like 7F-Trp into proteins. In studies involving the genetic encoding of 7F-Trp into the Zika virus NS2B-NS3 protease, intact protein mass spectrometry confirmed the successful incorporation of the fluorinated amino acid at specific sites in response to an amber stop codon. anu.edu.au Similarly, when Escherichia coli were adapted to grow on 6- or 7-fluoroindole (B1333265), mass spectrometric analysis of recombinantly expressed Green Fluorescent Protein (GFP) variants confirmed the quantitative and homogenous replacement of all tryptophan residues with their fluorinated counterparts. frontiersin.orgbiorxiv.org The analysis showed the expected mass shift of 18 Da, corresponding to the substitution of a hydrogen atom with a fluorine atom on the indole ring. frontiersin.org
These applications demonstrate the power of MS-based techniques, including tandem MS and protein footprinting, to confirm covalent modifications, verify the fidelity of amino acid substitution, and provide definitive structural evidence for novel chemical entities within a protein context. mdpi.comutexas.edu
Table 2: Applications of Mass Spectrometry in 7F-Trp Modified Protein Analysis
| Protein System | Modification | Mass Spectrometry Role | Finding |
|---|---|---|---|
| Cyclophilin A | Photo-induced crosslinking of 7F-Trp. nih.gov | Structural Elucidation. nih.gov | Confirmed the chemical nature of a novel Phe-Trp crosslink after defluorination. nih.govebi.ac.uk |
| Zika Virus NS2B-NS3 Protease | Site-specific incorporation of 7F-Trp. anu.edu.au | Verification of Incorporation. anu.edu.au | Confirmed the successful and specific placement of 7F-Trp. anu.edu.au |
| Enhanced Green Fluorescent Protein (EGFP) / Enhanced Cyan Fluorescent Protein (ECFP) | Proteome-wide substitution of Trp with 7F-Trp. frontiersin.org | Verification of Substitution. frontiersin.org | Confirmed quantitative replacement of Trp with 7F-Trp, showing the expected mass shift. frontiersin.org |
Computational Chemistry and Molecular Dynamics Simulations of Photophysical Properties
Computational chemistry and molecular dynamics (MD) simulations provide a molecular-level understanding that complements experimental spectroscopic data. researchgate.net These methods have been applied to investigate the distinct photophysical properties of 7-fluorotryptophan, particularly its low fluorescence quantum yield compared to native tryptophan.
Quantum chemical calculations have been employed to explore the potential energy surfaces of 7F-Trp and its parent indole molecule. researchgate.netacs.org These studies reveal that the substitution of a single fluorine atom at the 7-position of the indole ring introduces several accessible, low-energy conical intersections. researchgate.net These intersections create pathways for rapid, nonradiative decay of the excited state, which effectively quenches fluorescence and explains the significantly lower fluorescence intensity observed experimentally. researchgate.net
MD simulations and quantum chemical calculations have also been used to study the influence of the solvent environment on the photophysical behavior of 7F-Trp. researchgate.net Investigations in alcoholic solvents like ethanol, TFE, and HFIP show that the fluorine atom of 7F-Trp engages in weak interactions with the fluorine and hydroxyl groups of fluorinated alcohol solvents. researchgate.net These specific interactions, which differ from the polarity-dominated interactions of tryptophan, are critical in modulating the excited-state lifetime of 7F-Trp. researchgate.net Furthermore, computational studies suggest that 7F-Trp can act as a sensor for excited-state proton transfer from acidic solvent molecules, a feature not observed with tryptophan. acs.orgnih.gov This is attributed to the excited-state protonation of 7F-Trp, which is induced by the acidity of the surrounding solvent molecules and leads to a unique emission feature. acs.org
These computational approaches, often using methods like the M06-2X/6-31+g(d) level of theory and the polarizable continuum model (PCM) for solvation effects, are essential for interpreting spectroscopic data and understanding the fundamental electronic and structural factors that govern the unique photophysics of 7-fluorotryptophan. researchgate.net
Table 3: Summary of Computational Findings for 7-Fluorotryptophan
| Computational Method | System Studied | Key Finding |
|---|---|---|
| Quantum Chemical Calculations | 7-fluoroindole | Fluorine substitution creates low-energy conical intersections, leading to fast nonradiative decay and fluorescence quenching. researchgate.net |
| Molecular Dynamics (MD) & Quantum Chemistry | 7F-Trp in alcoholic solvents | Weak interactions mediated by the fluorine atom of 7F-Trp modulate its excited-state lifetime, differing from the polarity-driven behavior of Trp. researchgate.net |
| Quantum Chemical Calculations | 7F-Trp in various solvents | 7F-Trp can undergo excited-state protonation, making it a potential sensor for proton transfer from acidic solvent environments. acs.orgnih.gov |
Future Research Directions
Development of Novel Fluorinated Tryptophan Analogues for Biological Probing
The pursuit of new fluorinated tryptophan analogues is driven by the need for more sophisticated molecular probes to investigate biological structure and function. While 7-fluorotryptophan has proven valuable, the development of novel derivatives offers the potential for enhanced or entirely new capabilities. Research in this area focuses on synthesizing analogues with fine-tuned photophysical properties, improved stability, and specific reactivity for advanced applications in fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Positron Emission Tomography (PET). nih.govresearchgate.net
Recent studies have highlighted that singly fluorinated tryptophans, with fluorine at different positions on the indole (B1671886) ring (e.g., 4F, 5F, 6F, and 7F-Trp), exhibit distinct fluorescent properties. nih.gov For instance, while 5F- and 6F-Trp have quantum yields similar to natural tryptophan, 4F- and 7F-Trp show significantly reduced fluorescence, a property that can be exploited in certain experimental designs. nih.gov An unusual photoreactivity was discovered when 7-fluoro-tryptophan was substituted into cyclophilin A; UV exposure led to defluorination and a crosslink with a nearby phenylalanine, creating a bright new fluorophore. nih.gov This finding opens avenues for creating novel fluorescence probes and developing new strategies for aromatic crosslinking in proteins. nih.gov
In the realm of medical imaging, the development of novel ¹⁸F-labeled tryptophan derivatives is a key objective for creating PET probes with greater specificity. nih.gov Researchers are actively synthesizing and evaluating various fluorinated tryptophan analogues, such as fluoropropyl tryptophan derivatives, for their potential in tumor imaging by targeting amino acid transport systems. nih.govuzh.ch Studies comparing 4-, 5-, 6-, and 7-[¹⁸F]fluorotryptophans found that 7-[¹⁸F]FTrp displayed high stability and preferential uptake in specific brain regions in preclinical models, suggesting its potential for imaging tryptophan metabolism. researchgate.net Future work will likely involve creating a broader library of these analogues to optimize their use as diagnostic tools. nih.gov
| Fluorotryptophan Analogue | Key Research Finding/Application | Reference |
|---|---|---|
| 4F-, 5F-, 6F-, 7F-Trp | Exhibit unique and distinct fluorescent properties depending on the fluorine position. | nih.gov |
| 7-Fluoro-tryptophan (in CypA) | Undergoes photoinduced defluorination and crosslinking with phenylalanine to form a bright fluorophore. | nih.gov |
| ¹⁸F-labeled Tryptophan Derivatives | Developed as potential PET probes for monitoring cancer and other diseases where tryptophan metabolism is significant. | nih.gov |
| 7-[¹⁸F]Fluorotryptophan | Showed high in vivo stability and clear delineation of serotonergic areas in rat brains, making it a promising PET tracer. | researchgate.net |
Expansion of Genetic Encoding Systems for Wider Applications
A significant frontier in protein engineering is the expansion of the genetic code to site-specifically incorporate non-canonical amino acids (ncAAs), such as 7-fluorotryptophan, into proteins. researchgate.netnih.gov This technology relies on engineered, mutually orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a reassigned codon, typically a nonsense or "stop" codon like UAG (amber). portlandpress.comwikipedia.orggoogle.com The engineered aaRS specifically charges its partner tRNA with the desired ncAA, which is then delivered to the ribosome for incorporation into a growing polypeptide chain at the site of the reassigned codon. researchgate.netportlandpress.com
Future research aims to enhance the efficiency, fidelity, and versatility of these systems. A major challenge is the competition between the suppressor tRNA and cellular release factors, which normally bind to stop codons to terminate translation, leading to low yields of the modified protein. acs.org Developing strategies to overcome this competition, such as using engineered ribosomes (o-ribosomes) that preferentially work with the orthogonal components, is an active area of investigation. nih.gov
Furthermore, expanding the repertoire of available orthogonal systems is crucial. nih.gov The development of multiple, mutually orthogonal aaRS/tRNA pairs would allow for the simultaneous incorporation of several different ncAAs into a single protein, each encoded by a unique codon (e.g., amber, ochre, and opal stop codons, or quadruplet codons). acs.orgnih.gov This would dramatically increase the chemical diversity accessible to protein engineers. Researchers have successfully evolved aaRS/tRNA pairs to incorporate 7-fluorotryptophan, enabling its use as a site-specific ¹⁹F NMR probe to monitor protein-ligand interactions without the need for auxotrophic strains or complex spectra from globally substituted proteins. anu.edu.au The continued evolution and discovery of new synthetases for a wider range of fluorinated tryptophans and other analogues will broaden the applications of this powerful technology. nih.govacs.org
| Component/Strategy | Description | Future Goal/Challenge | Reference |
|---|---|---|---|
| Orthogonal aaRS/tRNA Pair | An engineered synthetase and its cognate tRNA that function independently of the host's endogenous pairs. | Develop new pairs for a wider variety of fluorinated analogues. | wikipedia.orggoogle.comnih.gov |
| Codon Reassignment | Utilizing nonsense (e.g., UAG), rare, or four-base codons to encode the non-canonical amino acid. | Improve suppression efficiency against release factors; develop systems for multiple unique codons. | portlandpress.comwikipedia.orgnih.gov |
| Engineered Ribosomes (e.g., ribo-X) | Modified ribosomes that show increased efficiency with the orthogonal translation components. | Optimize ribosome engineering to further boost yields of modified proteins. | nih.gov |
| Site-Specific Incorporation | Allows for placing a single fluorinated amino acid at a precise location in a protein's sequence. | Achieve higher yields and expand to eukaryotic systems for therapeutic protein production. | researchgate.netanu.edu.au |
Interdisciplinary Approaches Integrating Synthetic Biology and Biophysics
The convergence of synthetic biology and biophysics is creating a powerful paradigm for designing and analyzing proteins with novel functions. nih.gov Synthetic biology provides the engineering framework—principles of modularity, standardization, and computational design—to construct new biological parts, devices, and systems. nih.govujpronline.com Biophysics offers the toolkit to analyze the products at a molecular level, using techniques like fluorescence spectroscopy and NMR to probe the structure, dynamics, and interactions of engineered proteins. nih.govanu.edu.au
Future research will increasingly rely on this integrated approach. The incorporation of fluorinated amino acids like 7-fluorotryptophan is a prime example of this synergy. Synthetic biology tools, such as genetic code expansion, enable the precise placement of the fluorinated probe within a protein. anu.edu.au Biophysical methods then leverage the unique properties of the fluorine atom to gain insights that would be difficult to obtain otherwise. researchgate.net For example, ¹⁹F NMR is a background-free technique for studying protein conformational changes upon ligand binding. anu.edu.auresearchgate.net
| Synthetic Biology Contribution | Biophysical Analysis Method | Integrated Outcome | Reference |
|---|---|---|---|
| Genetic Code Expansion | ¹⁹F NMR Spectroscopy | Site-specific monitoring of protein structure, dynamics, and ligand binding. | anu.edu.au |
| Engineered Genetic Circuits | Fluorescence Spectroscopy | Real-time analysis of protein expression and function in living cells. | nih.gov |
| Computational Protein Design & ML | X-ray Crystallography, Mass Spectrometry | Rapid design and structural validation of proteins with novel, predictable functions. | nih.govnih.gov |
| Directed Evolution | Single-Molecule Biophysics | Engineering and analysis of enzymes with enhanced catalytic activity or stability. | surrey.ac.uk |
Unraveling Mechanisms of Adaptation to Fluorinated Xenobiotics in Biological Systems
Fluorinated organic compounds are largely man-made and foreign to biological systems, classifying them as xenobiotics. e3s-conferences.org The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly persistent in the environment. mdpi.com However, microorganisms demonstrate a remarkable ability to adapt and evolve metabolic pathways to degrade xenobiotic compounds. nih.gov A key future research direction is to unravel the molecular and genetic mechanisms that allow biological systems to adapt to and even utilize fluorinated xenobiotics.
Recent experiments using Adaptive Laboratory Evolution (ALE) have shown that bacteria like Escherichia coli can be evolved to use fluorinated indoles, such as 6-fluoroindole (B127801) and 7-fluoroindole (B1333265), as their sole source for tryptophan biosynthesis. biorxiv.orgfrontiersin.org In these adapted strains, the fluorinated indole is converted into the corresponding fluorotryptophan (e.g., 7-fluorotryptophan) and incorporated globally into the proteome. frontiersin.org This demonstrates a profound metabolic adaptation where a formerly toxic antimetabolite becomes an essential nutrient. biorxiv.orgfrontiersin.org
Understanding this adaptive process involves identifying the specific genetic mutations and regulatory changes that occur. Research suggests that adaptation involves the recruitment of enzymes with broad substrate specificity, such as tryptophan synthase, and the evolution of new enzymatic activities for C-F bond cleavage, including dehalogenases and monooxygenases. mdpi.comnih.govbiorxiv.org Future studies will use multi-omics approaches to map the genetic and metabolic rearrangements that enable this adaptation. Elucidating these mechanisms is not only fundamental to understanding evolution but also holds significant biotechnological promise for engineering microorganisms capable of bioremediation—the degradation of persistent fluorinated pollutants in the environment. mdpi.comnih.gov
| Adaptation Mechanism | Description | Key Enzymes/Processes Involved | Reference |
|---|---|---|---|
| Adaptive Laboratory Evolution (ALE) | Applying selective pressure in a controlled lab setting to drive microbial evolution towards a desired trait, such as utilizing a xenobiotic. | Driven by random mutation and natural selection. | biorxiv.orgfrontiersin.org |
| Metabolic Reprogramming | Changes in metabolic pathways that allow the cell to process a novel substrate. | Tryptophan Synthase (TrpS), Tryptophanyl-tRNA Synthetase (TrpRS). | biorxiv.org |
| Enzymatic Defluorination | Cleavage of the highly stable carbon-fluorine (C-F) bond. | Dehalogenases, Cytochrome P450 monooxygenases, Reductases. | mdpi.com |
| Horizontal Gene Transfer | Acquisition of genetic material from other organisms, which can confer new metabolic capabilities. | Transfer of gene clusters encoding catabolic pathways. | nih.gov |
Q & A
Q. How can researchers identify understudied applications of this compound in neuropharmacology?
- Methodological Answer : Conduct systematic reviews using keyword combinations (e.g., "this compound" + "blood-brain barrier" + "neurotransmitter synthesis"). Prioritize studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define gaps, such as its potential in serotonin pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
